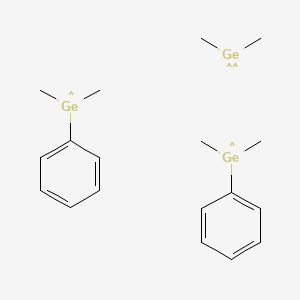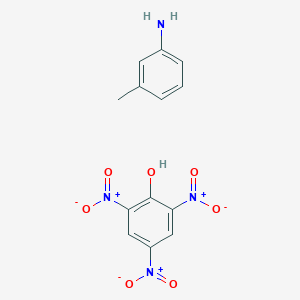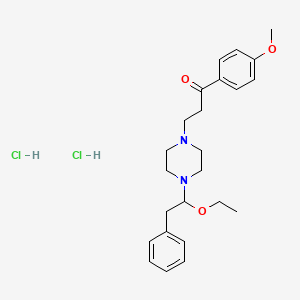
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- is a chemical compound known for its unique structure and properties. This compound is part of the indanone family, characterized by a fused ring system that includes a ketone group. The presence of a chlorine atom and the specific stereochemistry (3aR,6R,7aR) further distinguishes this compound from other indanones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chlorinated precursor, which undergoes cyclization in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- exerts its effects involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and receptor binding.
類似化合物との比較
Similar Compounds
5,6-Dihydro-1H-pyridin-2-ones: These compounds share a similar fused ring structure but differ in their functional groups and stereochemistry.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine: Another compound with a complex ring system, used primarily in energetic materials.
Uniqueness
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
CAS番号 |
20030-91-5 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC名 |
(3aR,6R,7aR)-6-chloro-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |
InChI |
InChI=1S/C9H13ClO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h6-8H,1-5H2/t6-,7-,8-/m1/s1 |
InChIキー |
DGPYDWYKOLPYRD-BWZBUEFSSA-N |
異性体SMILES |
C1C[C@@H]2C[C@H](C(=O)C[C@H]2C1)Cl |
正規SMILES |
C1CC2CC(C(=O)CC2C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


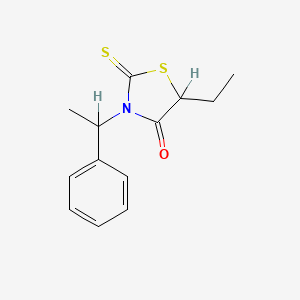
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)

![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
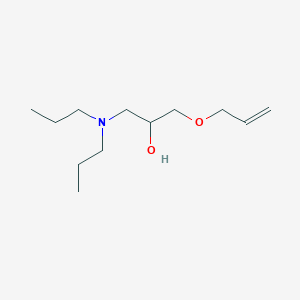

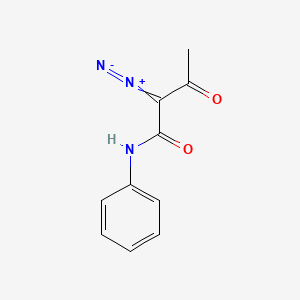
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)

